2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide, commonly known as EPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. EPPA is a selective antagonist of the 5-HT7 receptor, which is a subtype of serotonin receptor.
Mecanismo De Acción
Target of Action
A structurally similar compound, 1-(2-ethoxy-ethyl)-2-piperidin-4-yl-1h-benzimidazole hydrochloride, is known to be an impurity of bilastine , which is a novel, nonsedating H1-antihistamine . Therefore, it’s possible that 2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide may also interact with histamine receptors, specifically the H1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPPA has several advantages for lab experiments. It is a selective antagonist for the 5-HT7 receptor, which allows for specific targeting of this receptor. EPPA has also been shown to have good bioavailability and pharmacokinetic properties. However, there are also some limitations to using EPPA in lab experiments. EPPA has low solubility in water, which can make it difficult to administer in certain experiments. In addition, EPPA has not been extensively studied in human clinical trials, which limits its potential for clinical application.
Direcciones Futuras
There are several future directions for research on EPPA. One area of research is the potential use of EPPA in the treatment of various neurological and psychiatric disorders. EPPA has been shown to have anxiolytic and antidepressant effects in animal models, and further studies are needed to determine its potential for clinical application. Another area of research is the development of new compounds that target the 5-HT7 receptor. EPPA is a promising compound, but further studies are needed to optimize its pharmacological properties and improve its solubility. Finally, studies are needed to determine the safety and efficacy of EPPA in human clinical trials.
Métodos De Síntesis
The synthesis of EPPA involves the reaction of 2-ethylphenol with 4-(piperidin-1-yl)benzaldehyde to form 2-(2-ethylphenoxy)benzaldehyde. This intermediate product is then reacted with N-acetylglycine methyl ester to form EPPA. The reaction is carried out under reflux conditions in the presence of a catalyst and solvent.
Aplicaciones Científicas De Investigación
EPPA has been extensively studied for its potential application in medicinal chemistry. It has been shown to have a high affinity for the 5-HT7 receptor and can act as a selective antagonist for this receptor. The 5-HT7 receptor is involved in a variety of physiological processes, including circadian rhythm, thermoregulation, and mood regulation. EPPA has been studied for its potential use in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
2-(2-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-17-8-4-5-9-20(17)25-16-21(24)22-18-10-12-19(13-11-18)23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFVNTXCNAXJRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.